molecular formula C27H17Cl2N3O B11539851 (1S,2S,3aR)-7-chloro-1-[(4-chlorophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-7-chloro-1-[(4-chlorophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11539851
M. Wt: 470.3 g/mol
InChI Key: PHEWBTCOERWVJL-SDHSZQHLSA-N
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Description

7-Chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 2-phenyl-1H-pyrrole-3-carbonitrile under basic conditions, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation and solvent-free conditions can also be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .

Scientific Research Applications

7-Chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile involves its interaction with cellular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-(4-chlorobenzoyl)-2-phenyl-1H,2H,3H,3ah-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and benzoyl groups enhances its potential for various chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C27H17Cl2N3O

Molecular Weight

470.3 g/mol

IUPAC Name

(1S,2S,3aR)-7-chloro-1-(4-chlorobenzoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C27H17Cl2N3O/c28-20-9-6-18(7-10-20)26(33)25-24(17-4-2-1-3-5-17)27(15-30,16-31)23-13-8-19-14-21(29)11-12-22(19)32(23)25/h1-14,23-25H/t23-,24-,25+/m1/s1

InChI Key

PHEWBTCOERWVJL-SDHSZQHLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=C3C=CC(=C4)Cl)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=C3C=CC(=C4)Cl)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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